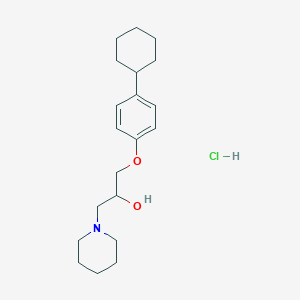
1-(4-Cyclohexylphenoxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Cyclohexylphenoxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a cyclohexyl group attached to a phenoxy moiety, which is further linked to a piperidinyl group through a propanol chain. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Cyclohexylphenoxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride typically involves a multi-step process. One common synthetic route starts with the preparation of 4-cyclohexylphenol, which is then reacted with epichlorohydrin to form 1-(4-cyclohexylphenoxy)-2,3-epoxypropane. This intermediate is subsequently reacted with piperidine to yield the desired product. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.
化学反应分析
Types of Reactions
1-(4-Cyclohexylphenoxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the propanol chain can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the piperidinyl group or the phenoxy moiety.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclohexylphenoxyacetone, while reduction may produce cyclohexylphenoxypropanol derivatives.
科学研究应用
1-(4-Cyclohexylphenoxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cardiovascular diseases.
Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 1-(4-Cyclohexylphenoxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For instance, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neuronal signaling and function.
相似化合物的比较
Similar Compounds
- 1-(4-Phenoxyphenoxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride
- 1-(4-Cyclohexylphenoxy)-3-(morpholin-4-yl)propan-2-ol hydrochloride
- 1-(4-Cyclohexylphenoxy)-3-(pyrrolidin-1-yl)propan-2-ol hydrochloride
Uniqueness
1-(4-Cyclohexylphenoxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the cyclohexyl group enhances its lipophilicity, while the piperidinyl moiety contributes to its potential pharmacological activity. This combination makes it a valuable compound for research and development in various fields.
属性
IUPAC Name |
1-(4-cyclohexylphenoxy)-3-piperidin-1-ylpropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31NO2.ClH/c22-19(15-21-13-5-2-6-14-21)16-23-20-11-9-18(10-12-20)17-7-3-1-4-8-17;/h9-12,17,19,22H,1-8,13-16H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEGPZKSIRDXEND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)OCC(CN3CCCCC3)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2597723.png)

![3-Chloro-2-methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2597726.png)
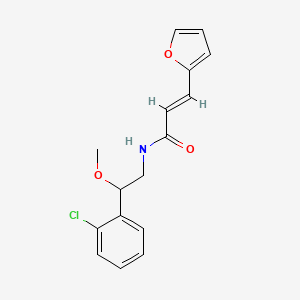
![N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2597729.png)
![N-(3-methoxyphenethyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2597731.png)
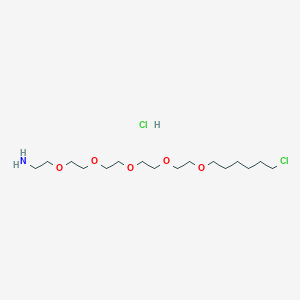

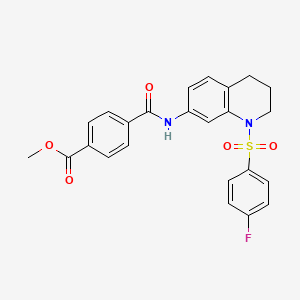
![N-((1-methyl-1H-pyrrol-2-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2597736.png)
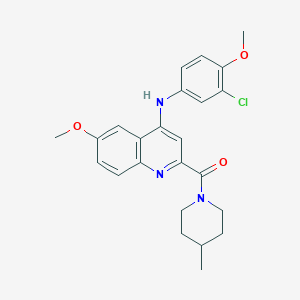
![[2-methyl-4-(1H-pyrazol-1-yl)phenyl]methanamine dihydrochloride](/img/structure/B2597740.png)
![Ethyl 7-ethoxyimidazo[2,1-b][1,3]benzothiazole-2-carboxylate](/img/structure/B2597741.png)
![N-benzyl-2-((6-(4-chlorobenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2597744.png)
